(4-Methoxy-3-propoxyphenyl)boronic acid

Medicinal Chemistry PDE4 Inhibition Atopic Dermatitis

This is the critical 4-methoxy-3-propoxy aryl boronic acid building block enabling synthesis of the PDE4 inhibitor PF-07038124. Its unique substitution pattern is mandatory for achieving the 0.5 nM IC50 binding affinity; generic alternatives yield inactive products. Procure strictly for SAR exploration of the oxaborole pharmacophore, topical formulation development, or metalloenzyme inhibitor design. Ensure ≥97% purity for reproducible preclinical results.

Molecular Formula C10H15BO4
Molecular Weight 210.036
CAS No. 150145-31-6
Cat. No. B598890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-3-propoxyphenyl)boronic acid
CAS150145-31-6
Synonyms4-Methoxy-3-propoxyphenylboronic acid
Molecular FormulaC10H15BO4
Molecular Weight210.036
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC)OCCC)(O)O
InChIInChI=1S/C10H15BO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7,12-13H,3,6H2,1-2H3
InChIKeyPGVBHBWAIOOUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxy-3-propoxyphenyl)boronic acid (CAS 150145-31-6) for Advanced PDE4 Inhibitor Synthesis and Specialized Cross-Coupling


(4-Methoxy-3-propoxyphenyl)boronic acid is a specialized aryl boronic acid building block , distinguished by its unique 4-methoxy-3-propoxy substitution pattern on the phenyl ring [1]. This specific electronic and steric profile is critical for its primary, quantifiable role: serving as the essential synthetic precursor for the potent and selective PDE4 inhibitor PF-07038124 [2]. Unlike generic boronic acids used for simple biaryl formation, this compound is purpose-built for constructing the precise pharmacophore required for high-affinity PDE4B2 binding (IC50 = 0.5 nM) [3]. Its value is anchored in enabling the synthesis of a clinically investigated drug candidate for atopic dermatitis and psoriasis [4].

Why (4-Methoxy-3-propoxyphenyl)boronic Acid Cannot Be Substituted by Other Aryl Boronic Acids in PDE4 Drug Synthesis


Generic substitution with other aryl boronic acids, even those with similar molecular weights (e.g., 3-propoxyphenylboronic acid, MW 180.01 [1]), is not viable for PDE4 inhibitor synthesis. The precise 4-methoxy-3-propoxy pattern on the phenyl ring is not a matter of solubility or general reactivity but is a critical structural determinant for the downstream drug candidate's potency and selectivity. Substituting this specific boronic acid with a different aryl group would alter the pharmacophore, leading to a dramatic loss in PDE4 binding affinity, as demonstrated by structure-activity relationship (SAR) studies for this chemical series [2]. The quantifiable outcome—achieving a 0.5 nM IC50 for PF-07038124 [3]—is directly contingent upon the use of this specific boronic acid as the foundational building block. Procuring an alternative compound for this application would result in a non-viable synthetic pathway or a biologically inactive final product.

(4-Methoxy-3-propoxyphenyl)boronic Acid: A Quantitative Evidence Guide for Scientific Selection


Enabling Synthesis of High-Affinity PDE4 Inhibitor PF-07038124 (IC50 = 0.5 nM)

This compound is the sole documented starting material for the synthesis of PF-07038124, a selective PDE4 inhibitor [1]. The final drug candidate demonstrates an IC50 of 0.5 nM against the PDE4B2 enzyme in a scintillation proximity assay [2]. This is in contrast to other PDE4 inhibitors in the same oxaborole series, which show a range of potencies, often in the nanomolar to micromolar range [3]. The specific 4-methoxy-3-propoxy substitution is a key SAR element required to achieve this sub-nanomolar potency.

Medicinal Chemistry PDE4 Inhibition Atopic Dermatitis

Unique Structural Determinant for PDE4 Pharmacophore Binding

The combination of a methoxy group at the 4-position and a propoxy group at the 3-position on the phenyl ring is not arbitrary. This specific arrangement is crucial for optimal interaction with the PDE4 enzyme's bimetal center [1]. In contrast, a comparator such as 3-propoxyphenylboronic acid (CAS 149557-18-6) lacks the 4-methoxy group entirely [2]. This structural difference would prevent the formation of the precise pharmacophore required for high-affinity binding, as detailed in the SAR of boron-containing PDE4 inhibitors [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Defined Physicochemical Properties for Process Development

The compound's identity and purity are well-defined with available specifications, enabling robust process development. Key metrics include a molecular weight of 210.03 g/mol and a typical commercial purity specification of 95% . While specific solubility and logP data for this exact compound are not widely published, the calculated LogP is 0.1638 [1]. These defined parameters contrast with less-characterized, custom-synthesized analogs, providing a reliable baseline for reaction optimization, purification, and quality control.

Process Chemistry Purification Quality Control

Established Synthetic Utility in Advanced Cross-Coupling Reactions

As a member of the aryl boronic acid class, this compound is a competent partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis [1]. While specific yields for this exact compound are not isolated in the literature, the class of aryl boronic acids is known for high efficiency in forming carbon-carbon bonds. A relevant study on the scope of aryl boronic acids in relay Suzuki reactions reports isolated yields generally ranging from 52-75% for a variety of substrates [2]. This class-level inference supports its expected performance in optimized coupling protocols, which is essential for constructing the complex biaryl framework of PF-07038124 [3].

Organic Synthesis Suzuki-Miyaura Coupling Methodology

Primary Research & Industrial Applications for (4-Methoxy-3-propoxyphenyl)boronic Acid


Synthesis of the PDE4 Inhibitor PF-07038124 for Dermatological Research

This is the definitive application scenario. Procurement is strictly for research groups synthesizing PF-07038124 or its structural analogs for in vitro and in vivo studies of PDE4 inhibition, particularly for atopic dermatitis and psoriasis. The compound is the essential aryl building block for constructing the key intermediate and final drug substance [1].

Structure-Activity Relationship (SAR) Studies of Boron-Containing PDE4 Inhibitors

This boronic acid serves as a critical tool for medicinal chemistry groups exploring the SAR of the oxaborole series. By using this specific building block, researchers can systematically modify other portions of the molecule while keeping the essential 4-methoxy-3-propoxyphenyl pharmacophore constant, allowing for precise mapping of the PDE4 binding pocket [2].

Development of Stable Topical Formulations for Inflammatory Skin Diseases

Research and development efforts aimed at creating chemically and physically stable topical formulations of PF-07038124 are directly dependent on a reliable supply of this boronic acid. The compound's purity and defined properties are critical for ensuring reproducibility during formulation development, stability testing, and subsequent preclinical evaluation [3].

Investigating Novel Boron-Containing Pharmacophores

Academic and industrial labs focused on exploring the unique binding properties of boron to enzyme bimetal centers can utilize this boronic acid as a validated starting point. Its established role in a potent PDE4 inhibitor makes it a valuable reference compound for designing new boron-based inhibitors targeting other metalloenzymes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methoxy-3-propoxyphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.